2-[3-(Dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(Dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a molecular formula of C23H24N2O3. This compound is known for its unique structure, which includes a chromeno[2,3-c]pyrrole core, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which are then converted into the target compound by boiling in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-[3-(Dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein kinase C, which plays a role in intracellular signal transduction pathways implicated in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Dimethylamino)propyl indolin-2-one derivatives: These compounds share structural similarities and are studied for their antitumor activities.
2-Alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds have similar core structures and are synthesized using related methods.
Uniqueness
2-[3-(Dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H22N2O3/c1-23(2)13-8-14-24-19(15-9-4-3-5-10-15)18-20(25)16-11-6-7-12-17(16)27-21(18)22(24)26/h3-7,9-12,19H,8,13-14H2,1-2H3 |
InChI Key |
GMRDYMHFMGHAOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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